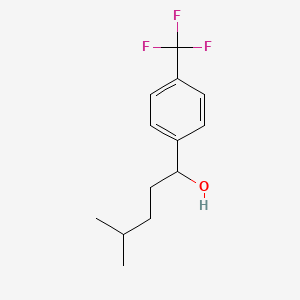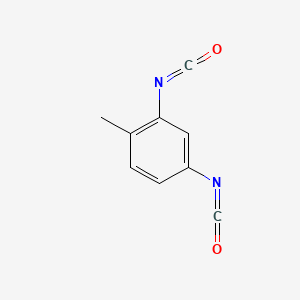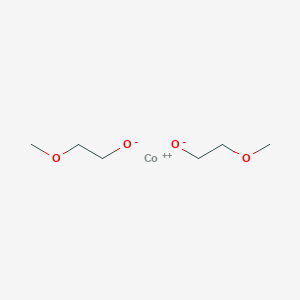
1,1-DIMETHYL-D6-UREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-d6-urea is an isotopically labeled compound with the molecular formula C3H8N2O and a molecular weight of 88.11 g/mol . It is a derivative of urea, where the hydrogen atoms are replaced with deuterium, making it useful in various research applications, particularly in the field of chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-d6-urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, yielding high chemical purity. The reaction conditions involve mixing the amine with potassium isocyanate in water, followed by filtration or routine extraction procedures to obtain the desired product.
Industrial Production Methods
Industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. this method is not environmentally friendly or safe, but it is still widely used due to its efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-d6-urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Applications De Recherche Scientifique
1,1-Dimethyl-d6-urea is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and reaction mechanism investigations.
Biology: It is used in metabolic studies to trace the pathways of urea metabolism.
Industry: It is used in the synthesis of other chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-d6-urea involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor in enzymatic reactions, affecting the metabolism of urea and related compounds. The deuterium atoms in its structure can influence reaction rates and pathways, making it a valuable tool in mechanistic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethylurea: Similar in structure but without deuterium atoms.
N,N-Dimethylurea: Another urea derivative with different substitution patterns.
Diaryl ureas: Compounds with aryl groups attached to the urea moiety.
Uniqueness
1,1-Dimethyl-d6-urea is unique due to its isotopic labeling with deuterium, which makes it particularly useful in studies requiring stable isotopes. This labeling allows for precise tracking and analysis in various scientific applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
1219802-32-0 |
|---|---|
Formule moléculaire |
C3H2D6N2O |
Poids moléculaire |
94.15 |
Synonymes |
1,1-DIMETHYL-D6-UREA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1148600.png)




